molecular formula C16H30N2O3 B595354 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine CAS No. 184969-12-8

1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine

Cat. No.: B595354
CAS No.: 184969-12-8
M. Wt: 298.427
InChI Key: MVSIANBLKSWEGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine can be synthesized through a multi-step process involving the protection of piperidine, followed by functional group transformations. One common method involves the reaction of 4-piperidone with tert-butyl chloroformate to form the Boc-protected intermediate. This intermediate is then reacted with 3-hydroxypiperidine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction removes the Boc group to form the free amine .

Scientific Research Applications

1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and processes. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 4-[(3-hydroxypiperidin-1-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-9-6-13(7-10-18)11-17-8-4-5-14(19)12-17/h13-14,19H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSIANBLKSWEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501138996
Record name 1,1-Dimethylethyl 4-[(3-hydroxy-1-piperidinyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501138996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184969-12-8
Record name 1,1-Dimethylethyl 4-[(3-hydroxy-1-piperidinyl)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184969-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(3-hydroxy-1-piperidinyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501138996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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